Cyclooctyne-O-amido-PEG4-PFP ester is a specialized compound utilized primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound features a cyclooctyne moiety, which is known for its unique reactivity that facilitates bioorthogonal reactions. The structure includes a four-unit polyethylene glycol (PEG) segment, enhancing solubility and biocompatibility, while the PFP (pentafluorophenyl) ester group is crucial for connecting the linker to the drug or antibody component. The molecular formula of Cyclooctyne-O-amido-PEG4-PFP ester is C25H38N2O10, with a molecular weight of 526.58 g/mol .
Cyclooctyne-O-amido-PEG4-PFP ester participates in bioorthogonal reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction allows for selective labeling of biomolecules without interfering with native biological processes. The PFP ester can hydrolyze under physiological conditions to release the active drug component, making it suitable for targeted drug delivery systems. The non-cleavable nature of this linker means that once attached to an antibody-drug conjugate, it remains intact throughout circulation until reaching the target site .
The synthesis of Cyclooctyne-O-amido-PEG4-PFP ester typically involves several key steps:
Cyclooctyne-O-amido-PEG4-PFP ester is primarily used in:
Studies involving Cyclooctyne-O-amido-PEG4-PFP ester focus on its interactions with various biomolecules, particularly how it facilitates selective labeling and conjugation in complex biological systems. Research has shown that compounds featuring cyclooctyne linkers exhibit high efficiency in SPAAC reactions with azides, enabling precise control over the attachment of drugs or probes to antibodies or other biomolecules. These interactions are crucial for developing effective therapeutic agents that minimize side effects while maximizing therapeutic impact .
Several compounds share structural or functional similarities with Cyclooctyne-O-amido-PEG4-PFP ester. Here are a few notable examples:
Cyclooctyne-O-amido-PEG4-PFP ester stands out due to its non-cleavable nature combined with the four-unit PEG structure, which enhances solubility and stability in biological environments while allowing for efficient conjugation through SPAAC reactions. This unique combination makes it particularly valuable in the design of next-generation ADCs aimed at improving cancer treatment outcomes .
Non-cleavable ADC linkers, such as Cyclooctyne-O-amido-PEG4-PFP ester, rely on intracellular antibody degradation to release cytotoxic payloads. Unlike cleavable linkers, which utilize enzymatic or chemical triggers, non-cleavable designs ensure minimal premature payload release during systemic circulation. The cyclooctyne moiety enables SPAAC reactions with azide-functionalized antibodies, offering rapid kinetics and high specificity without copper catalysts. This bioorthogonal approach minimizes interference with native biological processes, a critical advantage for in vivo applications.
The linker’s rigidity and hydrophobicity are counterbalanced by the PEG4 spacer, which enhances aqueous solubility and reduces aggregation. Structural analysis reveals that the cyclooctyne’s strained alkyne geometry accelerates reaction rates with azides, achieving conjugation efficiencies exceeding 90% under physiological conditions. Furthermore, the amido bond between cyclooctyne and PEG4 ensures hydrolytic stability, preventing unintended cleavage during ADC synthesis.
Table 1: Key Properties of Cyclooctyne-O-amido-PEG4-PFP Ester
| Property | Value |
|---|---|
| Molecular Formula | C~25~H~38~N~2~O~10~ |
| Molecular Weight | 526.58 g/mol |
| PEG Units | 4 |
| Reactivity | Bioorthogonal (SPAAC) |
| Conjugation Target | Azide-functionalized Antibodies |
The PEG4 spacer in Cyclooctyne-O-amido-PEG4-PFP ester serves dual roles: mitigating steric hindrance during antibody-drug conjugation and improving pharmacokinetic properties. Compared to shorter PEG variants (e.g., PEG3), the four-unit PEG chain provides optimal distance between the antibody and payload, reducing interference with antigen-binding domains. Studies demonstrate that PEG4-modified linkers achieve drug-to-antibody ratios (DAR) of up to 8, whereas PEG3 analogs struggle to exceed DAR 4 due to increased aggregation.
Hydrodynamic radius measurements indicate that PEG4 increases the linker’s effective length by 1.5 nm compared to PEG3, enhancing payload accessibility. This spatial optimization is critical for maintaining antibody integrity while ensuring efficient payload release post-internalization. Additionally, the PEG spacer’s hydrophilicity masks the hydrophobic cyclooctyne and PFP ester, reducing nonspecific interactions with plasma proteins.
Table 2: Impact of PEG Spacer Length on ADC Properties
| PEG Length | DAR Range | Solubility (mg/mL) | Aggregation (%) |
|---|---|---|---|
| PEG3 | 2–4 | 12.5 | 18 |
| PEG4 | 4–8 | 18.7 | 6 |
The PFP ester group in Cyclooctyne-O-amido-PEG4-PFP ester offers distinct advantages over conventional NHS esters in amine-coupling reactions. PFP esters exhibit slower hydrolysis rates in aqueous buffers (t~1/2~ = 4 hours vs. 30 minutes for NHS esters), enabling longer reaction windows and higher conjugation yields. This stability stems from the electron-withdrawing pentafluorophenyl group, which reduces nucleophilic attack by water.
In direct comparisons, PFP esters achieve >95% conjugation efficiency with lysine residues on antibodies, whereas NHS esters plateau at 80–85% due to competing hydrolysis. The reaction mechanism involves nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the ester. PFP’s superior leaving group ability (pK~a~ = 1.5 vs. 4.5 for NHS) drives the reaction equilibrium toward amide bond formation.
Table 3: Reactivity Parameters of PFP and NHS Esters
| Parameter | PFP Ester | NHS Ester |
|---|---|---|
| Hydrolysis Half-Life | 4 hours | 0.5 hours |
| Conjugation Efficiency | 95% | 85% |
| Optimal pH Range | 7.5–8.5 | 8.0–9.0 |
| Byproduct Solubility | High | Moderate |
Strain-promoted azide-alkyne cycloaddition represents one of the most significant advances in bioorthogonal chemistry, offering copper-free alternatives to traditional click chemistry approaches [9] [10] [11]. The cyclooctyne component in Cyclooctyne-O-amido-PEG4-PFP ester enables this reaction through ring strain that activates the alkyne toward cycloaddition with azides [9] [11].
The reaction mechanism involves a 1,3-dipolar cycloaddition between the strained cyclooctyne and an azide functional group, forming stable triazole products without requiring toxic copper catalysts [9] [10]. This copper-free approach proves essential for biological applications where metal toxicity would compromise cellular viability [9] [11] [14].
Research has established specific rate constants for various cyclooctyne derivatives in strain-promoted azide-alkyne cycloaddition reactions [12] [15] [40]. The following table summarizes key kinetic data for different cyclooctyne systems:
| Cyclooctyne Type | Rate Constant (M⁻¹s⁻¹) | Azide Partner | Solvent System |
|---|---|---|---|
| Simple Cyclooctyne | 0.002-0.076 | Benzyl azide | Aqueous buffer |
| Difluorinated Cyclooctyne | 0.43-1.2 | Phenyl azide | Methanol-water |
| Biarylazacyclooctynone | 0.96-2.9 | Aliphatic azides | Phosphate buffer |
| Bicyclononyne | 0.2-2.0 | Aromatic azides | Physiological conditions |
The reactivity enhancement observed in fluorinated derivatives results from electronic effects that lower the lowest unoccupied molecular orbital energy of the alkyne, facilitating interaction with the highest occupied molecular orbital of the azide [12] [14]. Computational studies indicate that strain reduction in the transition state contributes significantly to the rate acceleration compared to linear alkynes [41] [42].
Density functional theory calculations reveal that strain-promoted azide-alkyne cycloaddition proceeds through early transition states characterized by reduced distortion energies for both reaction partners [12] [41]. The cyclooctyne ring strain destabilizes the ground state, lowering the activation barrier for cycloaddition [41] [42].
The regioselectivity of the reaction depends on the electronic nature of both the cyclooctyne and azide components [12] [15]. Electron-rich cyclooctynes preferentially react through highest occupied molecular orbital-lowest unoccupied molecular orbital interactions, while electron-deficient systems may involve inverse electron-demand mechanisms [15].
The polyethylene glycol component in Cyclooctyne-O-amido-PEG4-PFP ester addresses critical challenges in antibody-drug conjugate development, particularly those related to hydrophobicity and aggregation [17] [18] [19]. Hydrophobic payloads and linkers often cause aggregation, rapid clearance, and reduced efficacy in antibody-drug conjugates [17] [20].
Polyethylene glycol linkers function as hydrophilicity reservoirs, masking the inherent hydrophobic character of cytotoxic drugs and improving the overall water solubility of antibody-drug conjugates [17] [18]. The four polyethylene glycol units in Cyclooctyne-O-amido-PEG4-PFP ester provide sufficient hydrophilic character to maintain conjugate stability in aqueous environments [2] [19].
Research demonstrates that polyethylene glycol incorporation significantly reduces non-specific cellular uptake and tissue distribution, leading to improved pharmacokinetic profiles [22]. Studies using drug-linkers attached to non-binding immunoglobulin G molecules showed that polyethylene glycol length directly correlates with reduced non-specific uptake and lower toxicity [22].
The following table presents comparative data on polyethylene glycol linker effects in antibody-drug conjugate systems:
| PEG Units | Hydrophobic Character | Stability Index | Conjugation Efficiency | Aggregation Tendency |
|---|---|---|---|---|
| 0 | High | 2.1 | 65% | High |
| 4 | Moderate | 6.8 | 85% | Low |
| 8 | Low | 8.4 | 92% | Very Low |
| 12 | Very Low | 9.1 | 89% | Very Low |
| 24 | Minimal | 9.5 | 87% | Minimal |
These data indicate that four polyethylene glycol units represent an optimal balance between hydrophilicity enhancement and conjugation efficiency [17] [22]. Longer polyethylene glycol chains may actually reduce conjugation efficiency due to steric hindrance effects [24].
Research reveals that the positioning of polyethylene glycol units within the drug-linker structure significantly affects antibody-drug conjugate performance [17] [18]. Pendant polyethylene glycol configurations, where the hydrophilic units branch from the main linker backbone, often outperform linear arrangements in terms of stability and pharmacokinetics [17].
Studies comparing linear versus pendant polyethylene glycol configurations in maytansinoid conjugates demonstrated superior thermal stability and reduced aggregation tendency for pendant arrangements [17]. The pendant configuration appears to provide better hydrophilic shielding of the hydrophobic drug component while maintaining efficient conjugation to the antibody [17] [24].
The development of dual bioorthogonal systems represents an advanced approach to multi-functional antibody-drug conjugate assembly, enabling orthogonal reactions that proceed simultaneously without cross-reactivity [25] [27] [28]. These systems combine strain-promoted azide-alkyne cycloaddition with inverse electron-demand Diels-Alder reactions between tetrazines and strained alkenes [25] [26].
Dual bioorthogonal systems exploit the differential reactivity of functional groups toward specific reaction partners [25] [50]. Cyclooctynes react preferentially with azides through strain-promoted cycloaddition, while tetrazines undergo rapid inverse electron-demand Diels-Alder reactions with trans-cyclooctene derivatives [25] [26].
The orthogonality arises from distinct frontier molecular orbital interactions and activation barriers for each reaction pathway [26] [50]. Computational analyses confirm that tetrazine-trans-cyclooctene reactions proceed through different transition states than azide-cyclooctyne cycloadditions, enabling simultaneous occurrence without interference [26].
Rate constants for dual bioorthogonal systems demonstrate the feasibility of simultaneous reactions with distinct kinetic profiles [26] [27] [42]:
| Reaction Pair | Primary Rate (M⁻¹s⁻¹) | Secondary Rate (M⁻¹s⁻¹) | Selectivity Ratio | Cross-Reactivity |
|---|---|---|---|---|
| Tetrazine-TCO / Azide-Cyclooctyne | 2000-30000 | 0.01-1.0 | >1000:1 | <0.1% |
| Tetrazine-TCO / Azide-DIBAC | 800-2000 | 0.5-2.0 | 400:1 | <0.5% |
| Tetrazine-Norbornene / Azide-BCN | 1-50 | 0.2-2.0 | 25:1 | <2% |
These data demonstrate that tetrazine-trans-cyclooctene pairings provide the highest selectivity and fastest kinetics for dual bioorthogonal applications [26] [27].
Dual bioorthogonal systems enable sophisticated antibody-drug conjugate architectures that incorporate multiple functional components [27] [31]. For example, researchers have developed systems where antibodies are first modified with azide groups, then sequentially reacted with cyclooctyne-polyethylene glycol-trans-cyclooctene heterobifunctional linkers, followed by tetrazine-drug conjugates [27].
This approach allows for precise control over drug loading while maintaining antibody binding affinity [27]. The polyethylene glycol spacer prevents steric interference between the dual bioorthogonal functionalities, ensuring efficient reaction with both azide and tetrazine partners [27].
Recent studies demonstrate that dual bioorthogonal antibody-drug conjugates achieve more than five-fold enhancement in functional density compared to conventional conjugation methods [27]. The improved reactivity results from the hydrophilic polyethylene glycol linkers preventing cyclooctyne masking by hydrophobic interactions with the antibody surface [27].
Dual bioorthogonal systems show particular promise in pretargeting strategies where antibodies are administered first, followed by drug delivery through bioorthogonal bond formation in vivo [27] [31]. The inverse electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene derivatives provides the rapid kinetics necessary for effective pretargeting [26] [31].
Clinical applications under investigation include locally restricted prodrug activation, where tetrazine activators cleave trans-cyclooctene-drug conjugates specifically at antibody-targeted sites [31]. This approach enables selective drug release at tumor locations while minimizing systemic exposure [31].
The stereochemical configuration of cyclooctyne derivatives within linker architectures plays a fundamental role in determining strain-promoted azide-alkyne cycloaddition (SPAAC) reaction rates. The alkyne bond angle serves as a critical structural parameter that directly correlates with reactivity, with more distorted geometries leading to enhanced reaction kinetics [1] [2].
The parent cyclooctyne exhibits an average alkyne bond angle of 159°, representing a substantial deviation from the ideal 180° linear geometry of sp-hybridized carbon atoms [1]. This angular distortion, corresponding to approximately 18.1 kcal/mol of ring strain, enables the copper-free click reaction to proceed at ambient temperature with second-order rate constants of 4.2 × 10⁻² M⁻¹s⁻¹ [3] [2].
Fluorinated cyclooctyne derivatives demonstrate enhanced reactivity through electronic activation mechanisms. Monofluorinated cyclooctyne (MFCO) shows modest rate enhancement with bond angles of 155-160°, while difluorinated cyclooctyne (DIFO) achieves significantly improved kinetics with rate constants of 7.6 × 10⁻² M⁻¹s⁻¹ [2]. The electron-withdrawing fluorine substituents lower the LUMO energy of the alkyne, facilitating orbital overlap with the azide HOMO during the transition state [4].
Biarylazacyclooctynone (BARAC) represents the most reactive cyclooctyne derivative, exhibiting exceptional rate constants of 0.96 M⁻¹s⁻¹ with both alkyne bond angles compressed to 153° [1]. This enhanced reactivity stems from the combination of increased ring strain (21.3 kcal/mol) and favorable electronic effects from the aromatic substituents [2]. The distortion/interaction model demonstrates that BARAC's superior performance results from reduced transition state distortion energy compared to less strained analogues [1].
The relationship between alkyne bond angle and reactivity follows a predictable pattern across the cyclooctyne series. Bicyclo[6.1.0]non-4-yne (BCN) with bond angles of 152-156° achieves rate constants of 0.24 M⁻¹s⁻¹, while maintaining excellent stability in aqueous media [5]. This correlation enables rational design of cyclooctyne linkers with tailored reaction kinetics for specific bioconjugation applications [1].
Steric effects in the transition state can significantly impact reaction rates, as demonstrated by substituted BARAC derivatives. Methyl groups positioned ortho to the alkyne (flagpole position) reduce rate constants by 2-3 orders of magnitude due to steric interference with the approaching azide [1]. These findings emphasize the importance of minimizing steric crowding around the reactive center in linker design.
The incorporation of tetraethylene glycol (PEG4) spacers in cyclooctyne-based linkers provides substantial improvements in both aqueous solubility and plasma stability, addressing key challenges in antibody-drug conjugate development [6] [7].
PEG4 spacers enhance aqueous solubility through multiple mechanisms. The polyethylene glycol chain forms extensive hydrogen bonding networks with water molecules, increasing the apparent water solubility from 0.5 mM to 10.0 mM—a 20-fold improvement [8]. This enhanced solubility translates to improved formulation stability and reduced aggregation propensity during storage and administration [9].
The hydrophilic character of PEG4 spacers significantly impacts the distribution coefficient (log D), shifting from +2.1 to -1.2, indicating enhanced hydrophilicity [6]. This change reduces non-specific protein binding from 85% to 32%, improving the pharmacokinetic profile of the conjugate [10]. The reduced protein binding correlates with extended circulation half-life, increasing from 2.4 to 8.7 hours [6].
Plasma stability studies demonstrate that PEG4-containing conjugates maintain 89% structural integrity after 72 hours in plasma, compared to 68% for non-PEGylated analogues [6]. In human serum, the improvement is even more pronounced, with 94% versus 72% stability [6]. This enhanced stability results from the protective hydration shell formed by the PEG4 spacer, which shields the conjugate from enzymatic degradation [10].
The PEG4 spacer also significantly reduces conjugate aggregation, decreasing aggregate formation from 15% to 3%—a 5-fold improvement [11]. This reduction in aggregation is critical for maintaining consistent pharmacokinetic properties and minimizing immunogenic potential [12]. The steric hindrance provided by the PEG4 chain prevents intermolecular interactions that lead to non-covalent aggregation [10].
Metabolic stability studies reveal that PEG4 spacers provide protection against enzymatic cleavage by plasma enzymes. The metabolic half-life increases from 24 minutes to 125 minutes, representing a 5-fold improvement in stability [6]. This enhanced stability allows for more predictable drug release kinetics and reduced off-target effects [11].
The length of the PEG spacer plays a crucial role in determining the overall properties of the conjugate. PEG4 provides an optimal balance between solubility enhancement and minimal steric interference with antibody binding [11]. Longer PEG chains may provide additional stability but can introduce flexibility that affects the precise positioning of the payload relative to the antibody [13].
Pentafluorophenyl (PFP) ester groups in cyclooctyne-based linkers introduce significant steric effects that influence antibody binding site accessibility and conjugation efficiency. The bulky, electron-deficient aromatic ring system creates both favorable reactivity and challenging steric constraints [14] [15].
The PFP ester group exhibits enhanced electrophilicity compared to traditional NHS esters, enabling conjugation reactions to proceed at neutral pH (7.0-7.4) without compromising antibody structural integrity [14]. This improved reactivity stems from the electron-withdrawing effect of the five fluorine atoms, which activate the carbonyl carbon toward nucleophilic attack [15]. The enhanced electrophilicity reduces reaction times and improves conjugation efficiency under mild conditions [16].
Steric hindrance effects vary significantly depending on the conjugation site location on the antibody. PFP ester conjugation to complementarity determining regions (CDRs) results in severe binding affinity reduction of 65-85% due to direct interference with antigen recognition [16]. The bulky PFP group creates unfavorable steric clashes with the antigen binding pocket, making CDR conjugation highly undesirable for maintaining antibody function [14].
Framework region conjugation shows moderate steric effects, with binding affinity impacts ranging from 15-30% reduction [16]. These sites provide reasonable conjugation efficiency (70-85%) while maintaining acceptable antibody function [14]. The framework regions offer sufficient spatial accommodation for the PFP ester without severely compromising the overall antibody structure [16].
Constant domain conjugation sites, particularly in the CH1/CL regions, demonstrate minimal steric interference with binding affinity impacts of only 5-10% [16]. These locations achieve the highest conjugation efficiency (85-95%) and represent the preferred sites for PFP ester attachment [14]. The distance from the antigen binding site minimizes functional impact while providing accessible conjugation chemistry [16].
The hinge region emerges as the most favorable conjugation site, with virtually no impact on binding affinity (0-5% reduction) and excellent conjugation efficiency (90-98%) [16]. The flexible nature of the hinge region accommodates the PFP ester group without creating significant steric constraints [14]. This site provides optimal accessibility for the bulky PFP group while maintaining full antibody functionality [16].
Site-specific conjugation studies demonstrate that PFP esters show preferential reactivity toward lysine-188 (K188) of the kappa light chain, achieving selective modification without random conjugation [14]. This selectivity results from the unique microenvironment surrounding K188, which enhances the nucleophilicity of the lysine residue [16]. The selective conjugation reduces heterogeneity and improves the therapeutic index of the resulting conjugates [14].
The stereochemical configuration of the PFP ester influences the degree of steric hindrance experienced during conjugation. Optimal linker design requires careful consideration of the spatial relationship between the PFP group and the antibody surface to minimize unfavorable interactions [17]. Computational modeling studies suggest that shorter alkyl chains between the PFP ester and the antibody surface reduce steric clashes and improve conjugation efficiency [18].
| Binding Site Position | Steric Hindrance Level | Binding Affinity Impact (%) | Conjugation Efficiency (%) | Preferred Conjugation |
|---|---|---|---|---|
| Complementarity Determining Region (CDR) | High | -65 to -85 | 25-40 | Avoid |
| Framework Region (FR) | Moderate | -15 to -30 | 70-85 | Acceptable |
| Constant Domain (CH1/CL) | Low | -5 to -10 | 85-95 | Preferred |
| Hinge Region | Very Low | 0 to -5 | 90-98 | Highly Preferred |
| Fab Elbow Angle | Moderate | -20 to -40 | 60-80 | Acceptable |
| Light Chain Variable (VL) | High | -45 to -70 | 30-50 | Avoid |
| Heavy Chain Variable (VH) | High | -50 to -75 | 35-55 | Avoid |